molecular formula C12H18O2 B1615177 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide CAS No. 98-49-7

1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide

Cat. No.: B1615177
CAS No.: 98-49-7
M. Wt: 194.27 g/mol
InChI Key: HWCBEGMIBCYKST-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide is an organic peroxide compound It is characterized by the presence of a hydroperoxide functional group attached to a 1-(4-isopropylphenyl)-1-methylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide can be synthesized through the hydroperoxidation of 1-(4-isopropylphenyl)-1-methylethyl compounds. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of stabilizers and inhibitors is common to prevent the decomposition of the hydroperoxide during production and storage.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of substrates.

    Reduction: The hydroperoxide group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroperoxide group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acid catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized organic compounds.

    Reduction: Corresponding alcohols.

    Substitution: Substituted organic compounds with the hydroperoxide group replaced by the nucleophile.

Scientific Research Applications

1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide has several scientific research applications, including:

    Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into organic molecules.

    Biology: Investigated for its potential role in oxidative stress studies and its effects on biological systems.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in polymerization reactions and as an initiator in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can initiate radical chain reactions, leading to the oxidation of substrates. The hydroperoxide group can also undergo homolytic cleavage to produce free radicals, which further propagate the reaction.

Comparison with Similar Compounds

    tert-Butyl hydroperoxide: Another organic peroxide with similar oxidizing properties.

    Cumene hydroperoxide: Structurally similar with an aromatic ring and hydroperoxide group.

Uniqueness: 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide is unique due to the presence of the isopropylphenyl group, which can influence its reactivity and stability compared to other hydroperoxides. This structural feature may provide distinct advantages in specific synthetic applications and industrial processes.

Properties

IUPAC Name

1-(2-hydroperoxypropan-2-yl)-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)10-5-7-11(8-6-10)12(3,4)14-13/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCBEGMIBCYKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893285
Record name 1-Methyl-1-[4-(1-methylethyl)phenyl]ethyl hydroperoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hydroperoxide, 1-methyl-1-[4-(1-methylethyl)phenyl]ethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

98-49-7
Record name 1-Methyl-1-[4-(1-methylethyl)phenyl]ethyl hydroperoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Diisorpopylbenzene hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroperoxide, 1-methyl-1-[4-(1-methylethyl)phenyl]ethyl
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-1-[4-(1-methylethyl)phenyl]ethyl hydroperoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-isopropylphenyl)-1-methylethyl hydroperoxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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